2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole
Brand Name: Vulcanchem
CAS No.: 125290-72-4
VCID: VC20804903
InChI: InChI=1S/C11H10F3NO/c1-11(2)5-16-10(15-11)6-3-8(13)9(14)4-7(6)12/h3-4H,5H2,1-2H3
SMILES: CC1(COC(=N1)C2=CC(=C(C=C2F)F)F)C
Molecular Formula: C11H10F3NO
Molecular Weight: 229.2 g/mol

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole

CAS No.: 125290-72-4

Cat. No.: VC20804903

Molecular Formula: C11H10F3NO

Molecular Weight: 229.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole - 125290-72-4

Specification

CAS No. 125290-72-4
Molecular Formula C11H10F3NO
Molecular Weight 229.2 g/mol
IUPAC Name 4,4-dimethyl-2-(2,4,5-trifluorophenyl)-5H-1,3-oxazole
Standard InChI InChI=1S/C11H10F3NO/c1-11(2)5-16-10(15-11)6-3-8(13)9(14)4-7(6)12/h3-4H,5H2,1-2H3
Standard InChI Key QNTYWFRSDUCLRD-UHFFFAOYSA-N
SMILES CC1(COC(=N1)C2=CC(=C(C=C2F)F)F)C
Canonical SMILES CC1(COC(=N1)C2=CC(=C(C=C2F)F)F)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Composition

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole consists of a 4,5-dihydro-4,4-dimethyloxazole ring connected to a 2,4,5-trifluorophenyl group. The structural backbone shares similarities with 2-(3-chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole, though it lacks the chlorine substituent at the 3-position of the phenyl ring . The molecular formula is C11H10F3NO, featuring an oxazole ring with two methyl groups at the 4-position and three fluorine atoms at the 2, 4, and 5 positions of the phenyl ring.

Physical Properties

Based on the analysis of structurally similar compounds, 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole likely exhibits the following physical properties:

PropertyExpected ValueBasis for Estimation
Physical StateSolid at room temperatureCommon for similar oxazole derivatives
SolubilityLikely soluble in organic solvents (THF, dichloromethane); Poor solubility in waterBased on lipophilic character of fluorinated compounds
Melting PointApproximately 70-120°CEstimated from similar fluorinated heterocycles
AppearanceWhite to off-white crystalline solidTypical for similar fluorinated organic compounds
StabilityStable under normal conditionsExpected based on related compounds

Synthetic Approaches and Methodologies

Comparative Synthesis Methods

The synthesis of structurally similar compounds can provide insights into potential methods for preparing 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole:

Synthesis MethodConditionsPotential YieldReference Compound
CyclodehydrationPhosphorus oxychloride, TEA, 0-25°C65-85%Similar oxazole derivatives
Microwave-assisted synthesisCatalytic acid, 100-120°C, 10-30 min70-90%Related heterocyclic compounds
One-pot synthesisLewis acid catalyst, organic solvent, reflux60-80%Fluorinated oxazoles

Structure-Activity Relationships

Impact of Fluorine Substituents

The presence of three fluorine atoms on the phenyl ring significantly influences the compound's properties:

  • Enhanced Lipophilicity: The fluorine substituents increase the compound's lipophilicity, potentially improving membrane permeability in biological systems.

  • Metabolic Stability: Fluorinated aromatic rings are often more resistant to metabolic degradation, which could extend the compound's half-life in biological systems.

  • Electronic Effects: The electron-withdrawing nature of fluorine atoms alters the electronic distribution across the molecule, potentially affecting its reactivity and binding characteristics with biological targets.

Role of the Oxazole Ring

  • Hydrogen Bond Acceptor: The nitrogen atom in the oxazole ring can function as a hydrogen bond acceptor in interactions with biological targets.

  • Conformational Rigidity: The oxazole ring provides a degree of structural rigidity, which can be advantageous for specific binding interactions.

  • Metabolic Sites: The methyl groups at the 4-position might serve as sites for metabolic modification in biological systems.

Comparative Analysis with Structurally Related Compounds

Comparison with Chlorinated Analog

The related compound 2-(3-chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole differs from our target compound by the presence of an additional chlorine atom at the 3-position of the phenyl ring . This structural difference has significant implications:

  • Molecular Size and Shape: The additional chlorine increases the molecular volume and alters the shape of the molecule, potentially affecting how it interacts with binding sites.

  • Electronic Distribution: Chlorine contributes different electronic effects compared to hydrogen, potentially altering the reactivity of the aromatic ring.

  • Lipophilicity: The presence of chlorine typically increases lipophilicity, which might enhance membrane permeation properties.

Comparison with Other Fluorinated Heterocycles

The compound (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (MK-0431) shares the 2,4,5-trifluorophenyl moiety with our target compound but incorporates it into a more complex structure with demonstrated biological activity as a DPP-IV inhibitor . This comparison suggests potential biological activities for our target compound, particularly if it can interact with similar binding sites.

CompoundStructural SimilarityKey DifferencesKnown Activities
2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazoleTarget compound-Under investigation
2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazoleVery high (additional Cl)Chlorine at 3-positionPotential reactivity in chemical applications
MK-0431 (Sitagliptin phosphate)Partial (2,4,5-trifluorophenyl group)Complex structure with triazolopiperazineDPP-IV inhibitor for type 2 diabetes treatment

Analytical Methods for Characterization

Chromatographic Analysis

For the purification and analysis of 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole, the following chromatographic methods would likely be effective:

  • High-Performance Liquid Chromatography (HPLC): Using reversed-phase columns with acetonitrile/water mobile phases for separation and quantification.

  • Gas Chromatography (GC): Suitable for purity analysis, particularly when coupled with mass spectrometry for structural confirmation.

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring during synthesis, potentially using silica gel plates with hexane/ethyl acetate solvent systems.

Spectroscopic Methods

Comprehensive characterization would typically involve:

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR would provide detailed structural information, with 19F NMR being particularly valuable for confirming the fluorination pattern.

  • Mass Spectrometry: Techniques such as electrospray ionization (ESI) or electron impact (EI) would help confirm molecular weight and provide fragmentation patterns for structural verification.

  • Infrared Spectroscopy: Useful for identifying functional groups and confirming the oxazole ring structure.

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